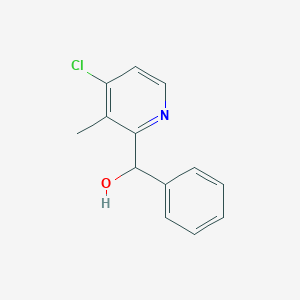

(4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol

Description

Properties

Molecular Formula |

C13H12ClNO |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

(4-chloro-3-methylpyridin-2-yl)-phenylmethanol |

InChI |

InChI=1S/C13H12ClNO/c1-9-11(14)7-8-15-12(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |

InChI Key |

KYCKMBMXRRRRPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1C(C2=CC=CC=C2)O)Cl |

Origin of Product |

United States |

Preparation Methods

Typical Procedure:

- Starting with 4-chloro-3-methylpyridine, a halogenation or sulfonation step introduces a good leaving group at the 2-position.

- A phenyl-containing nucleophile (such as a phenyl lithium or phenyl Grignard reagent) attacks the 2-position, displacing the leaving group.

- The reaction is often carried out in aprotic polar solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) to enhance nucleophilicity.

- Temperature control is critical, typically ranging from 0°C to 130°C depending on the reagents and solvents used.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature Range | Solvents |

|---|---|---|---|

| Halogenation/Sulfonation | Thionyl chloride, sulfuryl chloride, mesyl chloride | -15°C to 130°C | Toluene, benzene, DMF, DMSO |

| Nucleophilic substitution | Phenyl lithium, phenyl Grignard reagents | 0°C to 130°C | DMSO, DMF, NMP |

This method allows the direct formation of the this compound scaffold in moderate to high yields with good regioselectivity.

Condensation and Cyclization Approaches

An alternative approach involves the condensation of suitable acetamide or amino derivatives with phenyl-containing intermediates, followed by cyclization and hydrolysis steps to yield the target compound.

- For example, condensation of an acetamide intermediate with a phenyl-substituted amine under basic or acidic conditions can form intermediates that, upon hydrolysis, yield the desired alcohol.

- Hydrolysis is typically performed under acidic conditions (using aqueous hydrochloric, hydrobromic, or sulfuric acid) at temperatures ranging from 50°C to 85°C.

- The process may involve isolation and purification of intermediates by solvent extraction and crystallization.

This method is useful when stereochemical control or specific substitution patterns are required.

Use of Halogenating Agents and Leaving Groups

Halogenating agents such as thionyl chloride, sulfuryl chloride, oxalyl chloride, and phosphorus pentachloride are employed to convert hydroxyl or amide groups into better leaving groups (chlorides, bromides, or sulfonates) to facilitate nucleophilic substitution.

- Mesylation and tosylation reactions are carried out at low temperatures (0°C to 5°C) to install mesyl or tosyl groups.

- These leaving groups enhance the reactivity of the pyridine ring for subsequent nucleophilic attack.

Solvent and Base Selection

- Aprotic polar solvents (e.g., DMF, DMSO, NMP) are preferred for their ability to stabilize charged intermediates and enhance nucleophilicity.

- Bases such as pyridine, triethylamine, and potassium carbonate are used to neutralize acids formed during the reaction and to promote cyclization steps.

Purification and Salt Formation

- After synthesis, the compound can be purified by solvent extraction, crystallization, or column chromatography.

- Conversion to pharmaceutically acceptable salts (e.g., hydrochloride, hydrobromide) is achieved by treatment with acid gases or acidified solvents.

- Salt formation improves compound stability and solubility for further applications.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-Chloro-3-methylpyridine or derivatives |

| Key Reagents | Phenyl lithium, phenyl Grignard, thionyl chloride, mesyl chloride |

| Solvents | DMSO, DMF, NMP, toluene, benzene |

| Temperature Range | -15°C to 130°C (depending on step) |

| Reaction Time | Several hours to overnight depending on step |

| Hydrolysis Conditions | Acidic hydrolysis (HCl, HBr, H2SO4), 50°C to 85°C |

| Purification Methods | Solvent extraction, crystallization, column chromatography |

| Salt Formation | Hydrochloride or hydrobromide salts via acid gas purging or acidified solvents |

| Yield | Moderate to high (dependent on method and conditions) |

Research Findings and Practical Considerations

- The nucleophilic substitution method is favored for its straightforwardness and scalability.

- Control of reaction temperature and solvent choice is critical to avoid side reactions and degradation.

- Acidic hydrolysis steps require careful temperature control to maximize yield and purity.

- Recovery and recycling of byproducts (e.g., benzyl amine) improve overall process efficiency.

- The choice of leaving group significantly influences reaction rate and selectivity.

- Optical resolution techniques can be applied if enantiomerically pure products are desired.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) in the presence of a base.

Major Products Formed

Oxidation: Formation of (4-Chloro-3-methylpyridin-2-yl)(phenyl)ketone.

Reduction: Formation of this compound.

Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds :

- (4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol serves as a precursor in the synthesis of various biologically active compounds. Its functional groups allow it to participate in diverse synthetic pathways, leading to potential therapeutic agents.

- Antibacterial Activity :

- Cancer Treatment :

Agrochemical Applications

- Potential Agrochemical Use :

- Due to its structural characteristics, this compound may be explored as an agrochemical. Its efficacy in pest control and plant growth regulation is under investigation, given the biological activity of similar compounds.

Case Studies

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

Key structural analogs and their similarity scores (based on CAS registry data) include:

| Compound Name | CAS No. | Similarity Score | Key Substituents |

|---|---|---|---|

| (4-Chloropyridin-2-yl)methanol | 63071-10-3 | 0.73–0.82 | Cl at C4, -CH2OH at C2 |

| (3,5-Dichloropyridin-2-yl)methanol | 275383-87-4 | 0.81 | Cl at C3 and C5, -CH2OH at C2 |

| (4-Methylpyridin-2-yl)methanol | 42508-74-7 | 0.73 | CH3 at C4, -CH2OH at C2 |

| (2-Chloro-4-iodopyridin-3-yl)methanol | N/A | N/A | Cl at C2, I at C4, -CH2OH at C3 |

Key Observations :

- Chlorine Substitution: The presence of chlorine at C4 in (4-Chloropyridin-2-yl)methanol (CAS 63071-10-3) enhances electrophilicity compared to the methyl group in (4-Methylpyridin-2-yl)methanol (CAS 42508-74-7) .

- Iodine Substitution: Halogen-heavy analogs like (2-Chloro-4-iodopyridin-3-yl)methanol () are typically used in cross-coupling reactions, suggesting the target compound’s chlorine could facilitate similar reactivity .

Biological Activity

The compound (4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol is an organic molecule characterized by a pyridine ring with chloro and methyl substituents, along with a phenyl group attached to a methanol moiety. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 234.68 g/mol

- Structure : The compound features a pyridine core, which is known for its aromatic properties and ability to participate in diverse chemical reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:

- Antibacterial Activity : Studies have shown that derivatives of pyridine can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 32 to 512 μg/mL, indicating moderate to strong antibacterial activity .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 64 |

| Compound B | B. subtilis | 32 |

| Compound C | E. coli | 128 |

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties:

- Acetylcholinesterase (AChE) Inhibition : This enzyme plays a crucial role in neurotransmission, and inhibitors are often sought for treating conditions like Alzheimer's disease. Some studies have reported that related compounds show strong inhibitory activity against AChE, suggesting that this compound may possess similar properties .

Case Studies

- Study on Antibacterial Efficacy : In a controlled study, various derivatives of pyridine were synthesized and tested against multiple bacterial strains. Results indicated that certain modifications to the pyridine ring significantly enhanced antibacterial potency, with some compounds achieving inhibition zones greater than 20 mm against S. aureus .

- Enzyme Activity Assessment : A series of compounds including this compound were evaluated for their ability to inhibit urease and AChE. The results suggested that the presence of specific functional groups was critical for enhancing enzyme inhibition, indicating a potential pathway for drug development targeting these enzymes .

The biological activity of this compound can be attributed to its structural features:

- Pyridine Ring : Known for its electron-withdrawing properties, the pyridine moiety can stabilize positive charges in biological systems, enhancing interaction with target proteins.

- Hydroxymethyl Group : The presence of the hydroxymethyl group may facilitate hydrogen bonding with biological targets, contributing to the compound's overall bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.